molecular formula C10H11BrClN B582164 1-(4-Bromo-3-chlorophenyl)pyrrolidine CAS No. 1291487-20-1

1-(4-Bromo-3-chlorophenyl)pyrrolidine

Cat. No. B582164
M. Wt: 260.559
InChI Key: LOFHFDVFVPSKSD-UHFFFAOYSA-N
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Description

“1-(4-Bromo-3-chlorophenyl)pyrrolidine” is a compound with the CAS Number: 877383-54-5 . It has a molecular weight of 288.57 . The IUPAC name for this compound is 1-(4-bromo-2-chlorobenzoyl)pyrrolidine .


Synthesis Analysis

The synthesis of pyrrolidine derivatives has been widely studied. A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . The combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .


Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-3-chlorophenyl)pyrrolidine” can be analyzed using single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis . The concept of energy framework calculations can be utilized to understand the varied types of energies contributing to the supramolecular architecture of the molecules within the crystal .


Chemical Reactions Analysis

The chemical reactions involving “1-(4-Bromo-3-chlorophenyl)pyrrolidine” can be analyzed using various methods. For instance, the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .

Scientific Research Applications

Pyrrolidine Derivatives in Medicinal Chemistry Pyrrolidine, and its derivatives, are widely utilized in medicinal chemistry to develop compounds for treating human diseases. The saturated pyrrolidine scaffold is particularly valued for its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and offer increased three-dimensional coverage through pseudorotation. This versatility facilitates the design of bioactive molecules with target selectivity, showcasing the scaffold's potential in drug development processes (Li Petri et al., 2021).

Phosphonic Acid Derivatives Phosphonic acid derivatives, characterized by a phosphorus atom bonded to carbon and oxygen atoms, play a significant role across various applications, including medicinal chemistry. These compounds are used for their bioactive properties, such as in drug development and as pro-drugs, highlighting the potential for derivatives of 1-(4-Bromo-3-chlorophenyl)pyrrolidine to be explored in similar contexts (Sevrain et al., 2017).

Pyrrolopyridine Derivatives The structural motif of pyrrolopyridines, which includes the pyrrolidine ring, has been identified for its significance in the development of anticancer agents among other therapeutic effects. These derivatives are known to mimic the purine ring of the ATP molecule, enabling them as kinase inhibitors for cancer treatment. This insight suggests the potential for 1-(4-Bromo-3-chlorophenyl)pyrrolidine derivatives in targeted cancer therapies (El-Gamal & Anbar, 2017).

Surface-active Pyrrolidone Derivatives The review by Login (1995) discusses the surface-active properties of N-alkylated pyrrolidones, emphasizing the synergy with anionic surfactants. The electronegativity of the pyrrolidone carbonyl oxygen, allowing for interactions with large anions, suggests that bromo-chlorophenyl pyrrolidine derivatives could similarly be explored for their surfactant capabilities, potentially enhancing performance in industrial and academic research contexts (Login, 1995).

Safety And Hazards

The safety data sheet for “1-(4-Bromo-3-chlorophenyl)pyrrolidine” suggests that it is for R&D use only and not for medicinal, household, or other use .

Future Directions

The future directions for “1-(4-Bromo-3-chlorophenyl)pyrrolidine” could involve further exploration of its synthesis, analysis, and potential applications. The protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported, which could open up new avenues for research .

properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFHFDVFVPSKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716485
Record name 1-(4-Bromo-3-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-chlorophenyl)pyrrolidine

CAS RN

1291487-20-1
Record name Pyrrolidine, 1-(4-bromo-3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291487-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-3-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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